molecular formula C18H24O4 B609426 Navamepent CAS No. 1251537-11-7

Navamepent

Cat. No.: B609426
CAS No.: 1251537-11-7
M. Wt: 304.4 g/mol
InChI Key: ZVOCIIHCJJEFRQ-BHXBHYJPSA-N
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Preparation Methods

Navamepent is synthesized through a series of chemical reactions involving the modification of resolvin E1. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.

Chemical Reactions Analysis

Navamepent undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper sulfate for catalysis, DMSO as a solvent, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Navamepent exerts its effects by modulating chemerin receptors and lipid pathways. It acts as an antagonist of resolvin E1, inhibiting the release of several key pro-inflammatory mediators from corneal epithelial cells . This inhibition reduces inflammation and promotes tissue repair, making it effective in treating ocular conditions.

Comparison with Similar Compounds

Navamepent is unique due to its potent anti-inflammatory properties and its ability to accelerate tissue repair. Similar compounds include:

This compound stands out due to its specific action on chemerin receptors and its effectiveness in ocular applications.

Properties

CAS No.

1251537-11-7

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate

InChI

InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1

InChI Key

ZVOCIIHCJJEFRQ-BHXBHYJPSA-N

Isomeric SMILES

CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O

SMILES

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O

Canonical SMILES

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Navamepent;  RX-10045;  RX10045;  RX 10045

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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